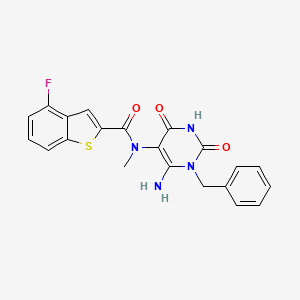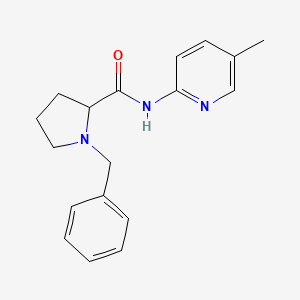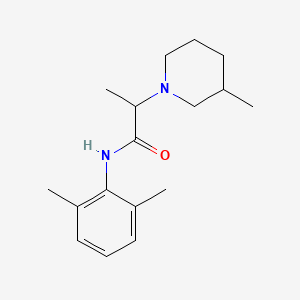![molecular formula C17H17N3O B7565716 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide, also known as Sunitinib, is a small molecule drug that has been approved by the US Food and Drug Administration for the treatment of certain types of cancers. It belongs to the class of tyrosine kinase inhibitors, which target specific enzymes that are involved in the growth and spread of cancer cells.
Wissenschaftliche Forschungsanwendungen
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its anticancer properties and has shown promising results in the treatment of various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It works by inhibiting the activity of multiple tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in the growth and spread of cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary hypertension.
Wirkmechanismus
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide inhibits the activity of tyrosine kinases by binding to their ATP-binding sites, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell growth, angiogenesis, and metastasis. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the production of angiogenic factors, such as VEGF, which are necessary for the formation of new blood vessels that supply nutrients to cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide also inhibits the activity of PDGFR, which is involved in the recruitment of pericytes to blood vessels. This leads to the destabilization of blood vessels and the inhibition of tumor growth. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has several advantages for lab experiments, such as its high potency and selectivity for tyrosine kinases. It is also available in a pure form, making it easy to use in experiments. However, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has some limitations, such as its low solubility in water and its potential for off-target effects. It is important to use appropriate controls and dosages when using 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide in lab experiments.
Zukünftige Richtungen
For research include the identification of biomarkers, the development of combination therapies, and the investigation of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide's potential use in the treatment of other diseases.
Synthesemethoden
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanoaniline with 3-methylbenzyl chloride to form 2-(4-cyanoanilino)-N-(3-methylbenzyl)acetamide. This intermediate is then treated with acetic anhydride to yield the final product, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide. The synthesis of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been optimized to improve its yield and purity, making it a commercially viable drug.
Eigenschaften
IUPAC Name |
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-3-2-4-15(9-13)11-20-17(21)12-19-16-7-5-14(10-18)6-8-16/h2-9,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQGBIUFBXRQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CNC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)

![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)
![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)

![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)
